molecular formula C10H17NO3 B139448 tert-Butyl ((3-oxocyclobutyl)methyl)carbamate CAS No. 130369-09-4

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

Cat. No. B139448
M. Wt: 199.25 g/mol
InChI Key: GEPHRYHDJCQNAB-UHFFFAOYSA-N
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Description

“tert-Butyl ((3-oxocyclobutyl)methyl)carbamate” is a chemical compound with the molecular formula C10H17NO3 . It is also known as “(3-Oxocyclobutyl)carbamic acid tert-butyl ester” and "3-(tert-Butyloxycarbonylamino)cyclobutan-1-one" .


Molecular Structure Analysis

In the molecular structure of “tert-Butyl ((3-oxocyclobutyl)methyl)carbamate”, the five-membered ring is in a slightly twisted envelope conformation . The carbonyl group is disordered over two sites on the five-membered ring .

Scientific Research Applications

Synthesis and Chemical Transformations

One of the primary applications of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate is in the synthesis of complex molecules. Xianyu Sun et al. (2014) demonstrated its use in the preparation of N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for developing agonists of metabotropic glutamate receptor 5. This process involves a one-step Curtius rearrangement, highlighting the compound's role in facilitating nucleophilic addition reactions for the synthesis of biologically relevant molecules (Sun et al., 2014).

Catalysis and Green Chemistry

In the realm of catalysis and sustainable chemistry, tert-Butyl ((3-oxocyclobutyl)methyl)carbamate has been implicated in innovative synthetic routes. A notable example includes the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, where tert-butyl carbazate was utilized as an eco-friendly ester source. This process underscores the compound's utility in oxidation coupling reactions, offering a greener alternative for the synthesis of quinoxaline-3-carbonyl compounds, which are prevalent in bioactive natural products and synthetic drugs (Xie et al., 2019).

Photocatalysis and Light-Driven Reactions

Furthermore, tert-Butyl ((3-oxocyclobutyl)methyl)carbamate has found application in photocatalysis. Wang et al. (2022) employed it in a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for the synthesis of 3-aminochromones under mild conditions. This illustrates the compound's potential in photocatalyzed protocols, enabling the construction of diverse amino pyrimidines and expanding its applications in synthetic organic chemistry (Wang et al., 2022).

Environmental Applications

Interestingly, tert-Butyl ((3-oxocyclobutyl)methyl)carbamate also contributes to environmental chemistry. Stefan et al. (2000) explored the UV/H2O2 process for the degradation of methyl tert-butyl ether (MTBE), identifying tert-butyl formate as a primary byproduct. This insight into the degradation pathways enriches our understanding of environmental remediation techniques and the fate of chemical contaminants in aqueous solutions (Stefan et al., 2000).

Safety And Hazards

“tert-Butyl ((3-oxocyclobutyl)methyl)carbamate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPHRYHDJCQNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599993
Record name tert-Butyl [(3-oxocyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

CAS RN

130369-09-4
Record name tert-Butyl [(3-oxocyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a round bottom flask were placed 9 g of the product from Step A of Example 9, 100 mL of methanol, and 400 mL of dichloromethane. The solution was cooled to -78° C., and ozone was bubbled through the reaction mixture until the solution was blue. The system was flushed with nitrogen for 2.5 h, and then treated with 34 mL of dimethylsulide. After 1 h at -78° C., 0° C. for 1 h, and room temperature for 1 h, the solution was stored in a refrigerator at 5° C. overnight before being concentrated. The crude material was purified by column chromatography to afford the title compound.
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100 mL
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400 mL
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Synthesis routes and methods II

Procedure details

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